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Compound of Interest

Compound Name: SYBR Green II (Ionic form)

Cat. No.: B12380428 Get Quote

SYBR Green II Electrophoresis Technical
Support Center
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on the use of SYBR Green II for nucleic acid

electrophoresis. Detailed troubleshooting guides and frequently asked questions (FAQs) are

presented in a clear question-and-answer format to address common issues encountered

during experimental procedures.

Frequently Asked Questions (FAQs)
Q1: With which electrophoresis buffers is SYBR Green II compatible?

A1: SYBR Green II is compatible with common electrophoresis buffers such as Tris-borate-

EDTA (TBE) and Tris-acetate-EDTA (TAE).[1][2][3] For optimal performance and stability of the

staining solution, it is recommended to use a buffer with a pH between 7.5 and 8.0.[3][4][5][6]

Staining solutions prepared in water are less stable and should be used within 24 hours.[3][4]

Q2: What is the recommended buffer for staining with SYBR Green II?

A2: TBE buffer at a pH of 8.0 is frequently recommended for diluting SYBR Green II for post-

electrophoresis staining.[5][6] For non-denaturing gels and denaturing polyacrylamide-urea
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gels, a 1:10,000 dilution in TBE is suggested. For denaturing agarose-formaldehyde gels, a

1:5,000 dilution in TBE is recommended.[4][5][6]

Q3: Can I use SYBR Green II in both agarose and polyacrylamide gels?

A3: Yes, SYBR Green II is a highly sensitive stain suitable for detecting RNA and single-

stranded DNA (ssDNA) in both agarose and polyacrylamide gels.[6][7]

Q4: What is the detection sensitivity of SYBR Green II?

A4: SYBR Green II is significantly more sensitive than ethidium bromide.[4][5] It can detect as

little as 100 pg of ssDNA or RNA per band in agarose or polyacrylamide gels using 254 nm epi-

illumination.[5][8] With 300 nm transillumination, the detection limit is approximately 500 pg per

band.[5][9]

Q5: Is SYBR Green II suitable for staining double-stranded DNA (dsDNA)?

A5: While SYBR Green II can bind to dsDNA, it exhibits a higher fluorescence quantum yield

when bound to RNA and ssDNA.[4][6][10] For ultra-sensitive staining of dsDNA, SYBR Green I

is the preferred reagent.[10][11]

Troubleshooting Guide
Issue 1: Weak or No Fluorescence Signal
Q: My bands are very faint or not visible after staining with SYBR Green II. What could be the

cause?

A: Several factors can contribute to a weak fluorescence signal. Consider the following

troubleshooting steps:

Incorrect Buffer pH: SYBR Green II staining is pH-sensitive. Ensure the pH of your staining

buffer is between 7.5 and 8.0 for optimal fluorescence.[3][4][5][6]

Improper Stain Dilution: Use the recommended dilution of SYBR Green II. For post-staining,

a 1:10,000 dilution is generally recommended for non-denaturing gels, and 1:5,000 for

denaturing gels.[4][5][6]
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Stain Degradation: SYBR Green II is sensitive to light.[12] Protect the stock solution and

staining solutions from light. Also, repeated freeze-thaw cycles can decrease the stain's

efficiency.[1][12]

Insufficient Staining Time: The optimal staining time is typically 10-40 minutes for

polyacrylamide gels and 20-40 minutes for agarose gels.[4][6] Thicker gels may require

longer incubation times.

Low Amount of Nucleic Acid: The amount of RNA or ssDNA in your sample may be below the

detection limit of your imaging system.[13] Consider loading more sample or using a more

sensitive imaging method.

Old or Reused Buffer: Using old or repeatedly used electrophoresis or staining buffer can

lead to reduced staining efficiency due to changes in pH or ion depletion.[1][12] Always use

freshly prepared buffer for optimal results.[1]

Issue 2: High Background Fluorescence
Q: I am observing high background fluorescence on my gel, which makes it difficult to see the

bands clearly. How can I reduce it?

A: High background is not a common issue with SYBR Green II due to its low intrinsic

fluorescence.[4][5] However, if you encounter this problem, consider the following:

Excessive Stain Concentration: While SYBR Green II has a low background, using a

concentration that is too high may contribute to background noise. Ensure you are using the

recommended dilution.

No Destaining Required: One of the advantages of SYBR Green II is that a destaining step is

not necessary.[4][5][6] If you are accustomed to protocols for other stains that require

destaining, do not apply this step with SYBR Green II.

Gel Quality: Ensure your agarose or polyacrylamide gel is of high quality and has solidified

properly.

Issue 3: Dye Precipitation
Q: I noticed some precipitate in my staining solution. What should I do?
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A: Dye precipitation can occur if the stock solution is not completely thawed and mixed before

use.[1] To avoid this:

Thaw Completely: Allow the SYBR Green II stock solution to warm to room temperature

completely before use.[4]

Mix Thoroughly: Vortex the stock solution briefly to ensure it is homogenous before making

dilutions.[1]

Use Appropriate Containers: Do not dilute or store SYBR Green II solutions in glass

containers, as the dye can adsorb to glass surfaces.[4] Use polypropylene containers

instead.[1][4]

Data Presentation
Table 1: SYBR Green II Performance and Compatibility

Parameter TBE Buffer TAE Buffer

Recommended pH 7.5 - 8.0[4][5][6] 7.5 - 8.0[3]

Post-Staining Dilution (Non-

denaturing gel)
1:10,000[4][5][6] 1:10,000[2]

Post-Staining Dilution

(Denaturing gel)
1:5,000[4][5][6] Not specified, but compatible

Primary Application

High resolution of small

DNA/RNA fragments (<2kb)

[14]

Better separation of large

DNA/RNA fragments (>2kb)

[14][15]

Downstream Applications
Borate can inhibit some

enzymes (e.g., ligases)[15][16]

Generally preferred for DNA

extraction and enzymatic

reactions[15][16]

Experimental Protocols
Protocol 1: Post-Electrophoresis Staining of RNA/ssDNA
Gels
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Perform Electrophoresis: Run your agarose or polyacrylamide gel according to your standard

protocol using either TBE or TAE buffer.

Prepare Staining Solution:

Allow the SYBR Green II stock solution (typically 10,000X in DMSO) to equilibrate to room

temperature.[4]

Vortex the stock solution briefly.

In a polypropylene container, dilute the SYBR Green II stock solution to a final

concentration of 1X (1:10,000 for non-denaturing gels, 1:5,000 for denaturing agarose-

formaldehyde gels) in fresh TBE or TAE buffer (pH 7.5-8.0).[4][5][6] Prepare enough

solution to fully submerge the gel.

Stain the Gel:

Carefully place the gel in the staining solution.

Protect the container from light by covering it with aluminum foil or placing it in a dark

area.[4][6]

Agitate the gel gently on an orbital shaker for 20-40 minutes for agarose gels and 10-40

minutes for polyacrylamide gels at room temperature.[4][6]

Visualize the Gel:

No destaining is required.[4][5][6]

Visualize the gel on a UV transilluminator (300 nm) or for higher sensitivity, a 254 nm epi-

illuminator.[4][5][6] A blue-light transilluminator can also be used.[4]

Use a photographic filter suitable for SYBR Green fluorescence (emission maximum ~520

nm) for imaging.[4][5] Do not use filters designed for ethidium bromide.[4][5]

Protocol 2: In-Gel Staining (Pre-casting)
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While post-staining is the recommended method for highest sensitivity with SYBR Green

stains, in-gel staining is also possible.[1]

Prepare Agarose Solution: Prepare your molten agarose solution in your desired

electrophoresis buffer (TBE or TAE).

Cool the Agarose: Let the agarose cool to approximately 60-70°C.

Add SYBR Green II: Add SYBR Green II to the molten agarose to a final dilution of 1:10,000

and mix gently but thoroughly.[7] Avoid introducing air bubbles.

Cast the Gel: Pour the agarose solution containing SYBR Green II into the gel casting tray

and allow it to solidify.

Perform Electrophoresis: Load your samples and run the gel as you normally would. The

running buffer does not need to contain the dye.

Visualize the Gel: After electrophoresis, visualize the gel directly on a transilluminator as

described in the post-staining protocol.

Mandatory Visualizations
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pH incorrect,
adjusted

Assess Stain Quality
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Dilution OK

Dilution incorrect,
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Review Staining Time
(10-40 min)

Stain OK

Used fresh stain
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(Below detection limit?)

Time OK
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Start: Gel Electrophoresis

Prepare 1X Staining Solution
in TBE or TAE (pH 7.5-8.0)

Submerge Gel in Staining Solution
(Protect from light)

Agitate Gently
(20-40 min for agarose,

10-40 min for polyacrylamide)

Visualize on Transilluminator
(No destaining required)

End: Image Acquisition

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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